molecular formula C14H15NO4 B13515960 1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate CAS No. 70684-85-4

1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate

Cat. No.: B13515960
CAS No.: 70684-85-4
M. Wt: 261.27 g/mol
InChI Key: FRWCNDVEBMIVDG-UHFFFAOYSA-N
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Description

1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate is a chemical compound with a complex structure that includes a phenylmethyl group and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenylmethyl halide with a dihydropyridine derivative in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylmethyl) 3,6-dihydro-1,4(2H)-pyridinedicarboxylate: Unique due to its specific structure and functional groups.

    Dihydropyridine derivatives: Similar in structure but may lack the phenylmethyl group.

    Pyridine derivatives: Fully aromatic and may have different reactivity and applications.

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

70684-85-4

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid

InChI

InChI=1S/C14H15NO4/c16-13(17)12-6-8-15(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H,16,17)

InChI Key

FRWCNDVEBMIVDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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